molecular formula C24H22ClNO3 B11432197 4-methylbenzyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

4-methylbenzyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11432197
M. Wt: 407.9 g/mol
InChI Key: YDIIKXNBUZIGTJ-UHFFFAOYSA-N
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Description

(4-METHYLPHENYL)METHYL 6-(2-CHLOROPHENYL)-3-METHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYLPHENYL)METHYL 6-(2-CHLOROPHENYL)-3-METHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: This step involves a Friedel-Crafts acylation reaction, where the indole core is reacted with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with (4-methylphenyl)methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the interactions of indole derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-METHYLPHENYL)METHYL 6-(2-CHLOROPHENYL)-3-METHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity to certain targets, while the ester group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylate derivatives: These compounds share the indole core and carboxylate group but differ in the substituents on the aromatic rings.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group attached to different cores, such as benzene or pyridine.

Uniqueness

The uniqueness of (4-METHYLPHENYL)METHYL 6-(2-CHLOROPHENYL)-3-METHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both the indole and chlorophenyl groups provides a unique platform for studying structure-activity relationships and developing new compounds with desired properties.

Properties

Molecular Formula

C24H22ClNO3

Molecular Weight

407.9 g/mol

IUPAC Name

(4-methylphenyl)methyl 6-(2-chlorophenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C24H22ClNO3/c1-14-7-9-16(10-8-14)13-29-24(28)23-15(2)22-20(26-23)11-17(12-21(22)27)18-5-3-4-6-19(18)25/h3-10,17,26H,11-13H2,1-2H3

InChI Key

YDIIKXNBUZIGTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)C2=C(C3=C(N2)CC(CC3=O)C4=CC=CC=C4Cl)C

Origin of Product

United States

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